molecular formula C13H15ClN2 B1435476 N-Methyl-1-(3-(pyridin-4-yl)phenyl)methanamine hydrochloride CAS No. 1261236-62-7

N-Methyl-1-(3-(pyridin-4-yl)phenyl)methanamine hydrochloride

Cat. No. B1435476
CAS RN: 1261236-62-7
M. Wt: 234.72 g/mol
InChI Key: RXXGLYJGTZQZIU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of N-Methyl-1-(3-(pyridin-4-yl)phenyl)methanamine hydrochloride consists of a pyridinyl group attached to a phenyl group through a methanamine linkage . The presence of the nitrogen atom in the pyridinyl group and the phenyl group contributes to the compound’s polarity and reactivity.

Scientific Research Applications

Photocytotoxic Properties in Red Light

Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine derivatives have been synthesized and their photocytotoxic properties examined. These complexes showed unprecedented photocytotoxicity in red light to various cell lines by means of apoptosis, indicating potential applications in photodynamic therapy (Basu et al., 2014).

Enhanced Cellular Uptake and Photocytotoxicity

Iron(III) complexes of pyridoxal (vitamin B6) Schiff bases and modified dipicolylamines displayed remarkable photocytotoxicity in cancer cells with significantly low dark toxicity. This suggests their utility in targeting and eliminating cancer cells with light activation, providing a foundation for the development of light-activated therapeutic agents (Basu et al., 2015).

Anticonvulsant Activity

Novel Schiff bases synthesized through the condensation of 3-aminomethyl pyridine have shown promising anticonvulsant activity. These findings indicate the potential of similar compounds in the development of new anticonvulsant medications (Pandey & Srivastava, 2011).

Catalysis and Ligand Efficiency

1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives have been employed in the synthesis of unsymmetrical NCN′ pincer palladacycles. These compounds have shown good activity and selectivity in catalytic applications, highlighting their relevance in synthetic chemistry and catalysis (Roffe et al., 2016).

Schiff Bases and Antimicrobial Activity

Schiff’s bases synthesized from aldehydes and aromatic amines, including pyridine derivatives, have been shown to possess antibacterial and antifungal activities. This underscores the role of such compounds in the development of new antimicrobial agents (Kansagara et al., 2016).

properties

IUPAC Name

N-methyl-1-(3-pyridin-4-ylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2.ClH/c1-14-10-11-3-2-4-13(9-11)12-5-7-15-8-6-12;/h2-9,14H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXGLYJGTZQZIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)C2=CC=NC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-1-(3-(pyridin-4-yl)phenyl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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